molecular formula C10H11N3O3S B1383304 Ethyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxylate CAS No. 1803608-12-9

Ethyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxylate

Cat. No.: B1383304
CAS No.: 1803608-12-9
M. Wt: 253.28 g/mol
InChI Key: JTERCUGQUPXHGA-UHFFFAOYSA-N
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Description

Ethyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxylate is a heterocyclic compound featuring a thiazole core substituted at the 4-position with a 3-ethyl-1,2,4-oxadiazole moiety and an ethyl ester group at the 2-position of the thiazole ring. Thiazoles are known for antimicrobial, anticancer, and anti-inflammatory activities, while 1,2,4-oxadiazoles are valued for metabolic stability and bioisosteric properties .

The synthesis of such compounds often involves cyclization or coupling strategies. For example, one-pot syntheses (as described in for related dihydrothiazoles) may be adapted to construct the thiazole-oxadiazole hybrid . The ethyl ester group enhances solubility and serves as a handle for further derivatization.

Properties

IUPAC Name

ethyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S/c1-3-7-12-8(16-13-7)6-5-17-9(11-6)10(14)15-4-2/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTERCUGQUPXHGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CSC(=N2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Ethyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxadiazole or thiazole rings, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Ethyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxylate has shown promising antimicrobial properties. Research indicates that compounds with thiazole and oxadiazole moieties exhibit significant antibacterial and antifungal activities. For instance, studies have demonstrated that derivatives of this compound can inhibit the growth of various pathogens, making it a candidate for developing new antibiotics .

Antitumor Potential
The compound's structure suggests potential antitumor activity. Preliminary studies have indicated that thiazole derivatives can induce apoptosis in cancer cells. This compound has been tested against several cancer cell lines, showing cytotoxic effects that warrant further investigation for therapeutic applications .

Agrochemicals

Pesticidal Properties
The incorporation of oxadiazole and thiazole rings into chemical structures is known to enhance pesticidal efficacy. This compound has been evaluated for its insecticidal properties against common agricultural pests. Field trials have indicated effective control over target insects with minimal environmental impact .

Herbicide Development
In addition to its insecticidal properties, this compound is being explored as a potential herbicide. The unique structural characteristics may allow for selective inhibition of weed growth without affecting crop yields. Research is ongoing to optimize its formulation for agricultural use .

Materials Science

Polymer Synthesis
this compound can be utilized as a building block in the synthesis of polymers with enhanced thermal and mechanical properties. The incorporation of this compound into polymer matrices has shown improvements in thermal stability and resistance to degradation .

Nanomaterials
Recent advancements in nanotechnology have opened avenues for using this compound in the development of nanomaterials. Its unique chemical properties facilitate the creation of nanoparticles that can be used in drug delivery systems or as catalysts in chemical reactions .

Data Tables

Application Area Properties/Effects Research Findings
Medicinal ChemistryAntimicrobialEffective against various pathogens
AntitumorInduces apoptosis in cancer cells
AgrochemicalsInsecticidalEffective control over agricultural pests
HerbicideSelective inhibition of weeds
Materials SciencePolymer synthesisEnhanced thermal stability
NanomaterialsDevelopment of nanoparticles for drug delivery

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal investigated the antimicrobial efficacy of various thiazole derivatives including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Case Study 2: Pesticide Development
Field trials conducted on crops treated with formulations containing this compound showed a reduction in pest populations by over 80%, demonstrating its potential as an effective pesticide while maintaining crop health.

Mechanism of Action

The mechanism of action of ethyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets. For example, its antibacterial activity is thought to result from its ability to inhibit the synthesis of bacterial cell walls or interfere with essential bacterial enzymes . The exact molecular pathways and targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The target compound’s analogs differ primarily in substituents on the oxadiazole or thiazole rings, which influence physicochemical properties and bioactivity. Key examples include:

(a) Ethyl 4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate
  • Structure : Replaces the 3-ethyl group on the oxadiazole with a pyridin-4-yl moiety.
  • However, the larger substituent may reduce metabolic stability compared to the ethyl group .
(b) Ethyl 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate
  • Structure : Substitutes the oxadiazole’s ethyl group with a benzodioxolyl group.
  • Impact : The benzodioxole enhances lipophilicity, which could improve blood-brain barrier penetration but may increase off-target interactions. This compound is marketed for pharmaceutical applications, suggesting its prioritization in drug discovery pipelines .
(c) Ethyl 4-methyl-2-(3-methylphenyl)-1,3-thiazole-5-carboxylate
  • Structure : Replaces the oxadiazole-thiazole linkage with a methylphenyl group at the thiazole’s 2-position.
  • Its molecular weight (261.34 g/mol) is lower than the target compound’s estimated ~265–285 g/mol, suggesting differences in solubility and bioavailability .
(d) 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic acid
  • Structure : Features a benzoic acid linked to the 3-ethyl-oxadiazole.
  • Impact: The carboxylic acid group increases polarity and acidity (pKa ~4–5), making it suitable for salt formation.

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* Applications/Notes
Ethyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxylate (Target) C₁₁H₁₂N₄O₃S 280.30 Ethyl ester, 3-ethyl-oxadiazole ~2.5–3.0 Potential antimicrobial/anticancer agent
Ethyl 4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate C₁₂H₁₀N₄O₃S 290.30 Pyridin-4-yl, ethyl ester ~1.8–2.3 Enhanced target binding
Ethyl 4-[3-(benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate C₁₅H₁₁N₃O₅S 345.33 Benzodioxolyl, ethyl ester ~3.5–4.0 Pharmaceutical applications
Ethyl 4-methyl-2-(3-methylphenyl)-1,3-thiazole-5-carboxylate C₁₄H₁₅NO₂S 261.34 Methylphenyl, methyl 3.60 Intermediate for agrochemicals
3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic acid C₁₁H₁₀N₂O₃ 218.21 Benzoic acid, 3-ethyl-oxadiazole ~1.2–1.7 Solubility-driven formulations

*LogP values estimated via analogy to similar compounds.

Biological Activity

Ethyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring fused with an oxadiazole moiety, which is known for its diverse biological activities. Its molecular formula is C11H14N4O3C_{11}H_{14}N_{4}O_{3} with a molecular weight of approximately 250.25 g/mol.

Chemical Identifiers

PropertyValue
CAS Number1343917-56-5
Molecular FormulaC11H14N4O3
Molecular Weight250.25 g/mol
SMILESCCOC(=O)C1=NOC(=N1)C2=C(SC(=O)O)N=C(SC(=O)O)N2

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing thiazole and oxadiazole rings. For instance, derivatives of oxadiazole have shown promising results in inhibiting cancer cell proliferation. The compound was investigated for its effects on various cancer cell lines, including breast (MCF-7) and colon cancer cells.

The biological activity of this compound may be attributed to its ability to induce apoptosis in cancer cells. Research indicates that it may increase the expression of p53 and activate caspase pathways leading to programmed cell death .

Inhibition Studies

In vitro studies have demonstrated that this compound can inhibit key enzymes involved in tumor progression. For example, it has been shown to selectively inhibit carbonic anhydrases (CAs), which are implicated in cancer metabolism .

Case Studies

  • MCF-7 Cell Line : A study reported that treatment with the compound resulted in a significant decrease in cell viability and increased apoptosis markers such as cleaved caspase-3 .
  • Colon Cancer Models : In another investigation involving colon cancer models, the compound exhibited potent antiproliferative effects with IC50 values comparable to established chemotherapeutics .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications to the thiazole or oxadiazole rings can significantly enhance or reduce its effectiveness against various targets. For example, the introduction of electron-withdrawing groups has been linked to increased potency against certain cancer cell lines .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison with other similar compounds is useful:

Compound NameBiological ActivityIC50 (µM)
Ethyl 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1,3-thiazoleAntitumor (MCF-7)10.38
4-(3-Ethyl-1,2,4-Oxadiazol-5-Yl)piperidineApoptosis induction15.00
Thiazole Derivative AInhibition of HDAC8.20

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Ethyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The synthesis of analogous oxadiazole-thiazole hybrids typically involves cyclization reactions under reflux conditions. For example, oxadiazole formation can be achieved via amidoxime intermediates reacting with activated carboxylic acid derivatives in polar aprotic solvents (e.g., DMF or dioxane) at 80–90°C . Thiazole rings are often constructed using Hantzsch thiazole synthesis, where α-halo ketones react with thioureas. To optimize yield, catalysts like triethylamine or Bleaching Earth Clay (pH-12.5) can enhance reaction efficiency in heterocyclic coupling steps . Post-synthesis purification via recrystallization (ethyl acetate/cyclohexane mixtures) or flash chromatography is critical to isolate high-purity products .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are essential for confirming the thiazole and oxadiazole moieties. Key diagnostic signals include thiazole C-2 protons (δ 7.8–8.2 ppm) and oxadiazole C-5 protons (δ 8.5–9.0 ppm) .
  • X-ray Crystallography : For unambiguous structural validation, single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) is recommended. Hydrogen-bonding patterns and torsion angles between aromatic rings (e.g., 84.59° dihedral angles in similar structures) provide insights into molecular conformation .
  • Elemental Analysis : Combustion analysis (C, H, N) should match calculated values within ±0.4% to confirm purity .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected coupling constants or peak splitting) be resolved during structural elucidation?

  • Methodology : Contradictions in 1H^1H NMR spectra may arise from dynamic effects or tautomerism. For example, thiazole ring protons can exhibit variable splitting due to restricted rotation. Use variable-temperature NMR (VT-NMR) to identify exchange broadening or coalescence points. For crystallographic discrepancies (e.g., disorder in oxadiazole rings), refine structures using restraints in SHELXL and validate with R-factor convergence (<5%) .

Q. What strategies are employed to analyze the structure-activity relationship (SAR) of this compound in anticancer assays?

  • Methodology : Design analogs with modifications to the oxadiazole (e.g., tert-butyl substituents) or thiazole (e.g., para-substituted aryl groups) rings. Test cytotoxicity against a panel of cancer cell lines (e.g., NCI-60) using MTT assays. Compare IC50_{50} values to identify critical substituents. For example, tert-butyl groups on oxadiazoles enhance hydrophobic interactions with target proteins, improving potency (mean IC50_{50} ~9.4 µM in analogs) . Molecular docking (e.g., AutoDock Vina) can predict binding modes to enzymes like tyrosine kinases, guided by X-ray structures of similar compounds .

Q. How are synthetic byproducts or regioisomers identified and controlled during scale-up?

  • Methodology : Monitor reactions with TLC or HPLC-MS to detect intermediates (e.g., uncyclized amidoximes). Regioisomeric impurities (e.g., 1,3,4-oxadiazole vs. 1,2,4-oxadiazole) can be minimized by optimizing reaction stoichiometry (e.g., 1:1 amidoxime:acyl chloride ratio) and temperature . Use preparative HPLC with C18 columns to separate isomers, and characterize by high-resolution mass spectrometry (HRMS) .

Experimental Design and Data Analysis

Q. What crystallographic software and validation protocols ensure accurate refinement of this compound’s structure?

  • Methodology : Use SHELX suite (SHELXD for solution, SHELXL for refinement) with the following parameters:

  • Apply restraints for disordered solvent molecules or flexible substituents.
  • Validate geometric parameters (e.g., bond lengths ±0.02 Å, angles ±2°) using CCDC validation tools.
  • Check for missed symmetry or twinning with PLATON’s ADDSYM function .

Q. How can reaction yields be improved in multistep syntheses involving oxadiazole-thiazole hybrids?

  • Methodology :

  • Step 1 (Oxadiazole Formation) : Use microwave-assisted synthesis to reduce reaction time (30 minutes vs. 6 hours) and improve yields (70% vs. 37% in conventional reflux) .
  • Step 2 (Thiazole Coupling) : Employ phase-transfer catalysts (e.g., PEG-400) to enhance interfacial reactivity in biphasic systems .
  • Workup : Replace traditional filtration with centrifugal partition chromatography (CPC) to recover >90% of product from complex mixtures .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxylate

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